2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-1-(10H-phenothiazin-10-yl)-1-ethanone
Overview
Description
2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-1-(10H-phenothiazin-10-yl)-1-ethanone is a complex organic compound that features both benzotriazole and phenothiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-1-(10H-phenothiazin-10-yl)-1-ethanone typically involves the following steps:
Formation of Benzotriazole Derivative: The initial step involves the nitration of benzotriazole to form 6-nitro-1H-1,2,3-benzotriazole. This can be achieved by reacting benzotriazole with a nitrating agent such as nitric acid under controlled conditions.
Coupling with Phenothiazine: The next step involves the coupling of the nitrobenzotriazole derivative with phenothiazine. This can be done using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Final Compound: The final step involves the reaction of the coupled product with an appropriate acylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the benzotriazole moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, the compound has potential applications as a probe for studying biological systems. Its ability to interact with various biomolecules makes it useful for investigating biochemical pathways and mechanisms.
Medicine
In medicine, the compound is being explored for its potential therapeutic properties. Its structure suggests that it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-1-(10H-phenothiazin-10-yl)-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The nitro group in the benzotriazole moiety and the phenothiazine ring are key functional groups that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound that shares the benzotriazole moiety but lacks the phenothiazine group.
Phenothiazine: A compound that shares the phenothiazine moiety but lacks the benzotriazole group.
Nitrobenzotriazole: A compound that shares the nitrobenzotriazole moiety but lacks the phenothiazine group.
Uniqueness
The uniqueness of 2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-1-(10H-phenothiazin-10-yl)-1-ethanone lies in its combination of both benzotriazole and phenothiazine moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its simpler counterparts.
Properties
IUPAC Name |
2-(6-nitrobenzotriazol-1-yl)oxy-1-phenothiazin-10-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O4S/c26-20(12-29-24-17-11-13(25(27)28)9-10-14(17)21-22-24)23-15-5-1-3-7-18(15)30-19-8-4-2-6-16(19)23/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSFUJWAOCQLKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CON4C5=C(C=CC(=C5)[N+](=O)[O-])N=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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